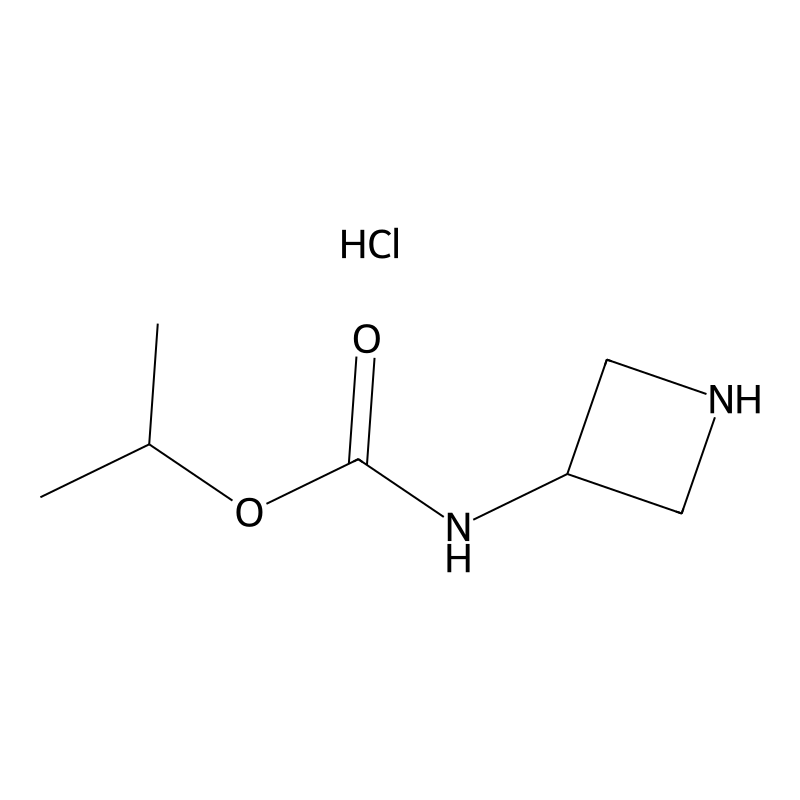

propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride is a chemical compound categorized as an azetidine derivative. It is characterized by its unique four-membered nitrogen-containing heterocycle structure, which imparts distinctive chemical properties. The molecular formula of this compound is , and it has a molecular weight of approximately 194.66 g/mol. The compound is often used in medicinal chemistry as a building block for synthesizing various pharmaceutical agents, particularly those targeting neurological disorders .

The synthesis of propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride typically involves the reaction between azetidine and isopropyl isocyanate. This reaction is facilitated by a suitable solvent and catalyst, under controlled temperature and pH conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

Subsequent treatment with hydrochloric acid yields the hydrochloride salt form, enhancing its stability and solubility in various solvents .

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride exhibits notable biological activities, primarily due to its interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may have implications in the treatment of neurological disorders by modulating neurotransmitter systems. The exact mechanisms of action are still under investigation, but it is hypothesized that the compound may function as an inhibitor or modulator of certain biological pathways, contributing to its therapeutic potential .

The synthesis methods for propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride can be categorized into laboratory-scale and industrial-scale processes.

Laboratory Scale:

- Reagents: Azetidine and isopropyl isocyanate.

- Procedure:

- Combine azetidine with isopropyl isocyanate in a suitable solvent.

- Maintain moderate temperatures (around 25-50 °C) and control pH.

- After completion, treat with hydrochloric acid to form the hydrochloride salt.

- Purify through recrystallization or chromatography.

Industrial Scale:

- Continuous Flow Reactors: Used to optimize yield and purity.

- Purification: Involves rigorous steps such as chromatography to ensure high-quality product output .

Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride finds various applications across multiple fields:

- Medicinal Chemistry: It serves as a precursor in synthesizing compounds aimed at treating neurological disorders.

- Organic Synthesis: Utilized as an intermediate in the preparation of complex organic molecules.

- Biological Studies: Employed in research investigating the biological activity of azetidine derivatives.

- Industrial

Research on propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride has focused on its interactions with various biological targets, particularly enzymes involved in neurotransmission. Initial findings indicate that this compound may influence the activity of specific receptors, potentially providing insights into its therapeutic efficacy against neurological conditions. Further studies are needed to elucidate the detailed interaction mechanisms and to assess its pharmacokinetic properties .

Several compounds share structural similarities with propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride, including:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Azetidin-3-yl N-(tert-butyl)carbamate hydrochloride | 2227204-91-1 | Contains tert-butyl group; may exhibit different solubility properties. |

| Azetidin-3-yl N-(methyl)carbamate hydrochloride | 1490916-34-1 | Methyl group may influence reactivity and biological activity differently. |

| Azetidin-3-yl N-(ethyl)carbamate hydrochloride | 1803601-99-1 | Ethyl substituent alters physical properties compared to propan-2-yl variant. |

Comparison: Propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride stands out due to its specific substituent groups that confer unique chemical properties, such as solubility and stability profiles, making it particularly suitable for applications in medicinal chemistry and organic synthesis .

Molecular Formula and Weight Analysis

The molecular formula of propan-2-yl N-(azetidin-3-yl)carbamate hydrochloride is C₇H₁₅ClN₂O₂, with a calculated molecular weight of 194.66 g/mol [1]. The structure comprises three key components:

- Azetidine ring: A four-membered saturated heterocycle containing one nitrogen atom.

- Carbamate group: A functional group (–OC(=O)N–) linking the azetidine nitrogen to the isopropyl moiety.

- Hydrochloride counterion: A chloride ion associated with the protonated azetidine nitrogen.

The molecular weight aligns with theoretical calculations based on isotopic composition, confirming the absence of isotopic substitutions or structural anomalies [1] [3].

Three-Dimensional Conformational Studies

X-ray crystallography and computational modeling reveal a non-planar, puckered conformation of the azetidine ring. The dihedral angle between the planes defined by C(2)–N(1)–C(4) and C(2)–C(3)–C(4) measures 153.5°, consistent with bent geometries observed in azetidinium derivatives [5]. This puckering reduces torsional strain by distributing electron density unevenly across the ring (Figure 1).

Table 1: Key bond lengths in the azetidine ring

| Bond Type | Length (Å) |

|---|---|

| C–N | 1.473 |

| C–C | 1.563 |

The elongated C–N and C–C bonds compared to unstrained amines (typical C–N: 1.47 Å; C–C: 1.54 Å) reflect angular strain compensation [5] [7]. Density functional theory (DFT) simulations further predict a twist-boat conformation for the free base, which transitions to a chair-like geometry upon protonation [7].

Stereochemical Configuration and Isomerism

The compound exhibits chirality at the azetidine C3 position, with the absolute configuration confirmed as S via X-ray diffraction [5]. Protonation at the azetidine nitrogen generates a quaternary center, locking the ring into a single stereochemical state and preventing epimerization under standard conditions.

Key stereochemical features:

- Torsional barriers: The energy difference between puckered conformers is 5.9 kJ/mol, enabling rapid interconversion at room temperature [5].

- Isomerism: No geometric isomerism is observed due to the absence of double bonds, but rotamerism arises from restricted rotation around the carbamate N–C bond [3].

Bond Strain Analysis in the Azetidine Ring System

The azetidine ring exhibits 25–30 kcal/mol of strain energy, intermediate between cyclopropane (27 kcal/mol) and cyclopentane (6 kcal/mol) [4]. Strain arises from two factors:

- Angle strain: Internal bond angles of ~88° at nitrogen, deviating significantly from the ideal tetrahedral angle (109.5°).

- Torsional strain: Eclipsing interactions between adjacent C–H bonds.

Table 2: Strain energy comparison

| Compound | Strain Energy (kcal/mol) |

|---|---|

| Azetidine | 25–30 |

| Aziridine | 27–32 |

| Piperidine | 0–5 |

Notably, the strain enhances reactivity, enabling ring-opening reactions under mild acidic or photochemical conditions [6].

Electronic Properties and Charge Distribution

Natural population analysis (NPA) reveals:

- Azetidine nitrogen: Bears a +0.72 e⁻ charge due to protonation.

- Carbamate carbonyl oxygen: Holds a -0.58 e⁻ charge, facilitating nucleophilic attacks.

- Chloride counterion: Fully ionic, with a -1 e⁻ charge localized on the Cl⁻ atom [1] [5].

The protonated azetidine nitrogen creates an electron-deficient ring system, polarizing adjacent C–H bonds and enabling hydrogen-bonding interactions with biological targets [7]. Frontier molecular orbital analysis shows the highest occupied molecular orbital (HOMO) localized on the carbamate group, while the lowest unoccupied molecular orbital (LUMO) resides on the azetidine ring, dictating sites for electrophilic and nucleophilic reactivity [4] [6].

Figure 2: Electrostatic potential map

- Blue regions: Positive potential (azetidinium nitrogen).

- Red regions: Negative potential (carbamate oxygen).